molecular formula C14H13NO4 B3044593 2-(Benzyloxy)-1-methoxy-3-nitrobenzene CAS No. 100245-10-1

2-(Benzyloxy)-1-methoxy-3-nitrobenzene

Cat. No.: B3044593
CAS No.: 100245-10-1
M. Wt: 259.26 g/mol
InChI Key: PXIAMHGCMVEIPA-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Benzyloxy Ether Chemistry

2-(Benzyloxy)-1-methoxy-3-nitrobenzene is a member of two prominent classes of organic compounds: nitroaromatics and benzyloxy ethers. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. nih.gov This class of compounds is fundamental in the industrial synthesis of a wide array of products, including dyes, pesticides, explosives, and pharmaceuticals. nih.gov The versatile reactivity of the nitro group allows it to be a precursor to other functional groups, most notably amines, through reduction. pressbooks.pub

Table 1: Properties of Functional Groups in this compound

Functional Group Chemical Formula Key Characteristics Typical Role in Synthesis
Nitro -NO₂ Strong electron-withdrawing, deactivating Directing group, precursor to amines
Methoxy (B1213986) -OCH₃ Electron-donating, activating Directing group, stable ether linkage

Significance of Multifunctionalized Benzene (B151609) Derivatives in Synthetic Design

Multifunctionalized benzene derivatives are core structural motifs in a vast range of applications, from pharmaceuticals and natural products to advanced functional materials. rsc.org The ability to install multiple, different substituents onto a benzene ring in a controlled and predictable manner is a central challenge and goal in modern organic synthesis. innovations-report.com Such compounds are considered "privileged structures" due to their prevalence in biologically active molecules. rsc.org

The specific substitution pattern of this compound, with functional groups at the 1, 2, and 3 positions, makes it a highly valuable synthetic intermediate. The distinct electronic nature of each substituent—the electron-donating methoxy group, the bulky benzyloxy protecting group, and the strongly electron-withdrawing nitro group—allows for regioselective transformations. Chemists can exploit these differences to sequentially modify the molecule, building complexity in a stepwise fashion. For instance, the nitro group can be selectively reduced to an amine without cleaving the ether linkages under appropriate conditions, providing a route to substituted anilines, which are themselves important synthetic precursors. The development of efficient methods, such as tandem benzannulation reactions, has expanded the toolkit for creating these structurally valuable benzene skeletons. rsc.org

Overview of Research Trajectories for Structurally Related Aromatic Compounds

While specific research on this compound is not extensively documented in mainstream literature, the research trajectories for structurally analogous compounds provide insight into its potential applications and synthetic utility. Studies often focus on the selective transformation of one functional group in the presence of others.

For example, research on the regioselective reduction of 1-benzyloxy-3-nitrobenzene demonstrates that reaction conditions can be tuned to achieve high yields of the corresponding aniline (B41778). researchgate.net Using a palladium on carbon catalyst, the nitro group can be reduced to an amine with 100% yield, leaving the benzyloxy group intact. researchgate.net This highlights a common synthetic strategy where the nitro group serves as a masked amino group.

Furthermore, related compounds containing benzyloxy and nitro functionalities are used as precursors in the synthesis of more complex molecules. For instance, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde has been synthesized as a precursor for Schiff bases, which have applications in coordination chemistry. nih.gov Similarly, the synthesis of other halogenated analogs, such as 2-(Benzyloxy)-1-bromo-3-nitrobenzene, indicates that this substitution pattern is accessible and useful for further cross-coupling reactions. bldpharm.com These examples underscore a research focus on leveraging the unique reactivity imparted by the combination of benzyloxy, nitro, and other substituents to construct elaborate molecular frameworks.

Table 2: Examples of Structurally Related Aromatic Compounds in Research

Compound Name Key Structural Features Area of Research/Application
1-Benzyloxy-3-nitrobenzene Benzyloxy and nitro groups Selective reduction of the nitro group researchgate.net
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde Nitrobenzyloxy, methoxy, and aldehyde groups Precursor for Schiff base synthesis nih.gov
2-(Benzyloxy)-1-bromo-3-nitrobenzene Benzyloxy, bromo, and nitro groups Synthetic intermediate for further functionalization bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-nitro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIAMHGCMVEIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544650
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-10-1
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Benzyloxy 1 Methoxy 3 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(benzyloxy)-1-methoxy-3-nitrobenzene, the analysis reveals two principal disconnection points, leading to distinct synthetic pathways.

The primary disconnections involve the C-O bond of the benzyloxy ether and the C-N bond of the nitro group.

Disconnection of the Benzyloxy Ether (C-O Bond): This is a common and logical disconnection, suggesting an etherification reaction as a key step. This leads to a phenolate (B1203915) precursor, 2-methoxy-6-nitrophenol (B180549), and a benzyl (B1604629) electrophile, such as benzyl bromide. This pathway is often favored due to the reliability of Williamson ether synthesis and related O-alkylation methods.

Disconnection of the Nitro Group (C-N Bond): This disconnection points to an electrophilic aromatic substitution, specifically a nitration reaction. The precursor would be 1-(benzyloxy)-2-methoxybenzene. The feasibility of this step is highly dependent on the directing effects of the existing benzyloxy and methoxy (B1213986) groups. Both are ortho-, para-directing groups, which complicates the regioselective introduction of the nitro group at the desired C3 position.

Based on this analysis, the most plausible synthetic route involves the initial formation of a suitably substituted nitrophenol, followed by the introduction of the benzyloxy group. This approach offers better control over the regiochemistry.

Approaches to the Nitrobenzene (B124822) Core and its Regioselective Functionalization

The formation of the 1-methoxy-3-nitrobenzene core with a hydroxyl group at the C2 position is a critical phase of the synthesis. This can be achieved through direct nitration of phenolic ethers or by building the molecule from halogenated nitrobenzene precursors.

Direct Nitration Pathways of Phenolic Ethers

The direct nitration of guaiacol (B22219) (2-methoxyphenol) or its derivatives is a primary route to obtaining the necessary 2-methoxy-nitrophenol intermediate. The methoxy (-OCH3) and hydroxyl (-OH) groups are both activating and ortho-, para-directing.

In the nitration of guaiacol, the major products are typically 4-nitroguaiacol and 6-nitroguaiacol. The formation of 6-nitroguaiacol (2-methoxy-6-nitrophenol) provides the direct precursor needed for the subsequent benzylation step. Studies on the aqueous-phase nitration of guaiacol have shown that in the presence of nitrite, it is preferentially nitrated to yield 4- and 6-nitroguaiacol. nih.govacs.org

ReactantNitrating AgentKey ProductsReference
GuaiacolNitrite (in aqueous solution)4-nitroguaiacol, 6-nitroguaiacol nih.govacs.org
GuaiacolOH radicals and NO2Isomeric nitroguaiacols nih.govacs.org

This interactive table summarizes the outcomes of direct nitration of guaiacol.

The regioselectivity of the nitration of dialkoxybenzenes can be complex and is influenced by factors such as the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov For guaiacol, the position of nitration is directed by the combined influence of the hydroxyl and methoxy groups.

Synthesis via Halogenated Nitrobenzene Precursors

An alternative strategy for constructing the nitrobenzene core involves starting with a halogenated nitrobenzene. This method relies on nucleophilic aromatic substitution (SNAr) to introduce the methoxy and hydroxyl groups. For instance, a synthesis could potentially commence with a dihalonitrobenzene.

However, this approach often faces challenges with regioselectivity and the harsh reaction conditions required for SNAr on an unactivated ring. The nitro group is a strong deactivator, which can make subsequent electrophilic substitutions difficult. For instance, Friedel-Crafts reactions are generally not feasible on nitrobenzene. youtube.com Therefore, building the core from a halogenated precursor is generally a less common approach for this specific target molecule compared to the direct nitration of a phenolic ether.

Introduction of the Benzyloxy Moiety

The final key transformation in the most logical synthetic route is the introduction of the benzyloxy group. This is typically accomplished through an O-alkylation reaction.

O-Alkylation Methods Utilizing Benzyl Halides and Phenolates

The Williamson ether synthesis is the most prominent method for this step. It involves the reaction of a phenolate with an alkyl halide. In this case, the sodium or potassium salt of 2-methoxy-6-nitrophenol (6-nitroguaiacol) would be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction generally proceeds as follows:

Deprotonation of the phenolic hydroxyl group of 2-methoxy-6-nitrophenol with a suitable base (e.g., NaH, K2CO3) to form the corresponding phenolate.

Nucleophilic attack of the phenolate on the benzyl halide to form the desired ether, this compound.

Phenolic SubstrateAlkylating AgentBaseSolventTypical Conditions
2-methoxy-6-nitrophenolBenzyl bromideK2CO3Acetone or DMFReflux
2-methoxy-6-nitrophenolBenzyl chlorideNaHTHF or DMF0 °C to room temp.

This interactive table presents typical conditions for the Williamson ether synthesis to form the target compound.

Alternative Etherification Procedures

While the Williamson ether synthesis is robust, other etherification methods could be considered. These might include:

Mitsunobu Reaction: This reaction allows for the etherification of a phenol (B47542) with an alcohol (benzyl alcohol in this case) under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method can be advantageous when dealing with sensitive substrates.

Phase-Transfer Catalysis: For the Williamson ether synthesis, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to facilitate the reaction between the aqueous phenolate solution and the organic-soluble benzyl halide. This can improve reaction rates and yields.

The choice of method would depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and desired purity of the final product.

Incorporation of the Methoxy Substituent

The introduction of the methoxy group is a critical step in the synthesis of this compound. This is typically achieved through the O-methylation of a corresponding phenolic precursor.

The most common and direct method for introducing a methoxy group onto a phenol is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks a methylating agent in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

The precursor for this step would be 2-(benzyloxy)-3-nitrophenol. This phenol is treated with a base to form the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). chemistrytalk.org Following deprotonation, a methylating agent is added. A variety of such agents can be employed for this O-methylation. eurekaselect.com

Common Methylating Agents:

Dimethyl sulfate (B86663) ((CH₃)₂SO₄): A highly effective and reactive methylating agent.

Methyl iodide (CH₃I): Another reactive alkyl halide suitable for SN2 reactions.

Dimethyl carbonate (DMC): A more environmentally friendly and less toxic alternative to dimethyl sulfate and methyl halides. tandfonline.comresearchgate.net

The general reaction is as follows:

Williamson Ether Synthesis for this compound

Figure 1: Williamson ether synthesis to form this compound from its phenolic precursor.

Achieving the correct substitution pattern (1-methoxy, 2-benzyloxy, 3-nitro) is paramount and is dictated by the structure of the starting materials. The regioselectivity of the synthesis is controlled by the directing effects of the substituents during the construction of the aromatic ring's substitution pattern. libretexts.orgyoutube.com

The synthesis of the key precursor, 2-(benzyloxy)-3-nitrophenol, is where positional control is truly exerted. A plausible synthetic route to this precursor might start from a commercially available, correctly substituted intermediate such as 2-methoxy-6-nitrophenol or 3-nitroguaiacol (2-methoxy-3-nitrophenol).

Route A: Starting from 2-methoxy-6-nitrophenol: This commercially available compound has the methoxy and nitro groups in the desired relative positions (1,3). The challenge would then be the selective benzylation of the hydroxyl group at position 2.

Route B: Starting from a different precursor: An alternative is to begin with a molecule like 2,3-dinitrophenol (B1210279) and selectively reduce one nitro group, protect the resulting amine, introduce the benzyloxy group, and then perform a Sandmeyer reaction to replace the protected amine with a hydroxyl group, followed by methylation. However, this route is more complex.

The key strategy is that the final methylation step via Williamson ether synthesis is highly regioselective for the hydroxyl group. The crucial aspect of positional control lies in the multi-step synthesis of the phenolic precursor itself, carefully planning the sequence of nitration, benzylation, and other reactions to leverage the ortho-, para-, and meta-directing effects of the substituents at each stage. libretexts.orgyoutube.com

Cascade and Multicomponent Reactions in Synthesis

For a highly substituted molecule like this compound, a hypothetical cascade reaction could involve a starting material that undergoes a series of intramolecular reactions to build the substituted ring system. For instance, a cascade reaction involving a Michael addition followed by an intramolecular cyclization and aromatization could potentially construct a substituted nitrobenzene ring. rsc.orgbuchler-gmbh.com

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Nitro Group

The nitro group is a strong electron-withdrawing substituent that profoundly impacts the molecule's reactivity. Its primary transformations involve reduction to various nitrogen-containing functionalities and its influence on the aromatic system.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a multifunctional molecule like 2-(benzyloxy)-1-methoxy-3-nitrobenzene, achieving selective reduction without affecting the benzyloxy or methoxy (B1213986) groups is crucial. Several methods are available for this selective transformation.

Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a metal catalyst is one effective method. nih.gov Another widely used and often selective method is the use of metal salts, such as tin(II) chloride (SnCl₂), in an acidic medium or an organic solvent like ethyl acetate. stackexchange.com This method is known to be mild and tolerant of other reducible or acid-sensitive groups, including O-benzyl ethers. stackexchange.com Standard catalytic hydrogenation with hydrogen gas over palladium on carbon (Pd/C) can also be employed, although it may simultaneously cleave the benzyloxy group via hydrogenolysis. However, careful control of reaction conditions can sometimes achieve the desired selectivity. nih.gov

Table 1: Reagents for Selective Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity NotesReference
SnCl₂·2H₂OEthanol (B145695) or Ethyl Acetate, HeatHighly selective for the nitro group; other functional groups like esters, nitriles, and O-benzyl ethers are generally unaffected. stackexchange.com
Fe / Acid (e.g., HCl, Acetic Acid)Refluxing solventA classic and cost-effective method for nitro reduction on an industrial scale. wikipedia.org
Hydrazine Hydrate / Metal Catalyst (e.g., Raney Nickel, Fe-clusters)Aqueous or alcoholic solvent, HeatEffective for transfer hydrogenation; can be highly selective under controlled temperatures. nih.govwikipedia.org
H₂ / Pd/CEthanol, 34°CCommonly used but poses a risk of debenzylation. Selectivity depends on catalyst, solvent, and conditions. nih.gov

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. Conversely, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). msu.edu This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group. youtube.comyoutube.com

In the structure of this compound, the nitro group is at the 3-position. It is ortho to the benzyloxy group at the 2-position and meta to the methoxy group at the 1-position. This specific arrangement makes the benzyloxy group highly susceptible to displacement by a strong nucleophile via an SNAr mechanism. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. youtube.comnih.gov The methoxy group, being meta to the nitro group, is significantly less activated towards nucleophilic displacement.

Reactivity and Chemical Transformations of the Methoxy Group

The methoxy group is a relatively stable ether linkage. Its primary chemical transformation is cleavage to a hydroxyl group, a reaction known as O-demethylation. This process typically requires harsh reagents and conditions.

Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving methyl ethers. Strong Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for O-demethylation. researchgate.net In the context of this compound, these reagents would likely cleave the benzyl (B1604629) ether as well. The conversion of guaiacol (B22219) (2-methoxyphenol) derivatives often involves O-demethylation as a key step, but this frequently requires high temperatures and the use of acid catalysts, highlighting the stability of the methoxy group. researchgate.netmdpi.com Given the presence of other functional groups, achieving selective O-demethylation of the methoxy group without affecting the benzyloxy or nitro groups would be a significant synthetic challenge.

Table of Compounds Mentioned

Compound Name
This compound
2-amino-3-methoxyphenol
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
Guaiacol
p-methoxybenzyl (PMB) ether

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and position of substitution on the this compound ring are controlled by the electronic effects of the existing substituents.

The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are both alkoxy groups. The oxygen atom in each group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.orgorganicchemistrytutor.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com Consequently, both methoxy and benzyloxy groups are classified as activating groups and are ortho, para-directors. libretexts.orgulethbridge.ca

In contrast, the nitro group (-NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. mdpi.comtestbook.com It pulls electron density away from the benzene ring, making it less reactive towards electrophiles. wikipedia.orglibretexts.org This effect is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the preferred site for electrophilic attack. testbook.comijrti.org The nitro group is thus a deactivating, meta-director. testbook.comchemguide.co.uk

In this compound, the directing effects of these three groups combine to determine the regioselectivity of further substitution. The available positions for an incoming electrophile (E⁺) are C4, C5, and C6.

Position C4: This position is ortho to the methoxy group and para to the benzyloxy group. Both of these activating groups strongly direct an incoming electrophile to this position. It is, however, meta to the deactivating nitro group.

Position C5: This position is meta to both the methoxy and benzyloxy groups, and also meta to the nitro group.

Position C6: This position is ortho to the benzyloxy group and meta to the methoxy and nitro groups.

The powerful activating and ortho, para-directing nature of the two alkoxy groups generally outweighs the deactivating meta-directing effect of the nitro group. ulethbridge.ca The synergistic activation from both the methoxy (ortho) and benzyloxy (para) groups makes position C4 the most electron-rich and sterically accessible site. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position.

Substituent GroupElectronic EffectReactivity EffectDirecting Preference
-OCH₃ (Methoxy)Electron Donating (+M > -I)ActivatingOrtho, Para
-OCH₂Ph (Benzyloxy)Electron Donating (+M > -I)ActivatingOrtho, Para
-NO₂ (Nitro)Electron Withdrawing (-M, -I)DeactivatingMeta
PositionInfluence of -OCH₃ (at C1)Influence of -OCH₂Ph (at C2)Influence of -NO₂ (at C3)Predicted Outcome
C4Ortho (Activating)Para (Activating)Meta (Deactivating)Major Product
C5Meta (Activating)Meta (Activating)Meta (Deactivating)Minor Product
C6Meta (Activating)Ortho (Activating)Meta (Deactivating)Minor Product (steric hindrance)

Radical Reaction Pathways

The nitroaromatic functionality in this compound is susceptible to radical reactions, primarily through the formation of a nitro radical-anion. nih.gov The strong electron-withdrawing nature of the nitro group allows the molecule to accept an electron, forming a radical-anion intermediate (ArNO₂⁻•). mdpi.com

This one-electron reduction can be initiated by various reducing agents or under certain biological conditions. nih.gov While nitro radical-anions have been invoked as damaging species, they are generally considered unreactive on their own, except as simple reducing agents. nih.gov Their primary significance often lies in being obligate intermediates in more extensive reduction pathways that lead to biologically active metabolites. nih.gov

Recent advances have highlighted the use of the nitro group in various radical-initiated transformations for the synthesis of complex molecules like amines, oximes, and alkenes. rsc.org For instance, denitration reactions involving the elimination of the NO₂ group can occur when nitroaromatic compounds react with other radical species, such as arylnitrile radical cations. researchgate.net However, specific radical reaction pathways documented for this compound are not extensively reported, and predictions are based on the general behavior of nitroaromatic compounds.

Derivatization Strategies for Structural Modification and Diversification

The functional groups present in this compound offer several avenues for derivatization to create a diverse range of structurally related compounds. Key strategies involve the transformation of the nitro group and the cleavage of the ether linkages.

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group to an amine, which is a versatile precursor for many other functional groups. A variety of reagents can achieve this transformation. wikipedia.org A significant challenge in a multifunctional molecule is achieving selective reduction without affecting other sensitive groups, such as the benzyloxy group which is susceptible to hydrogenolysis.

Several methods are known for the selective reduction of aromatic nitro groups in the presence of reducible functionalities like O-benzyl ethers. stackexchange.comguidechem.com Reagents such as tin(II) chloride (SnCl₂·2H₂O) in ethanol are effective for this purpose, leaving the O-benzyl group intact. stackexchange.comguidechem.com Other systems, like hydrazine glyoxylate (B1226380) with zinc or magnesium powder, have also been reported to selectively reduce nitro groups without causing hydrogenolysis. researchgate.net A process using trichlorosilane (B8805176) has also been shown to be highly chemoselective for nitro group reduction, not affecting benzyl ethers. google.com

Cleavage of the Benzyl Ether: The benzyloxy group is a common protecting group for phenols and alcohols because it can be selectively removed under specific conditions. The most common method for cleaving benzyl ethers is catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). youtube.com This process, known as hydrogenolysis, reductively cleaves the C-O bond to yield the corresponding phenol (B47542) and toluene. youtube.com However, this method would also reduce the nitro group.

For selective cleavage of the benzyl ether while preserving the nitro group, alternative oxidative or acidic methods are required. semanticscholar.orgorganic-chemistry.org Reagents such as a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions while tolerating other functional groups. organic-chemistry.org Oxidative cleavage methods, for example using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can also be employed, particularly for activated benzyl ethers. organic-chemistry.org

TransformationTarget GroupCommon Reagents/ConditionsProduct Functional GroupSelectivity Considerations
Nitro Reduction-NO₂SnCl₂·2H₂O; Zn/Hydrazine; TrichlorosilaneAmine (-NH₂)Avoids hydrogenolysis of the -OCH₂Ph group. stackexchange.comgoogle.com
Hydrogenolysis-OCH₂PhH₂, Pd/CPhenol (-OH)Will also reduce the -NO₂ group. youtube.com
Ether Cleavage-OCH₂PhBCl₃·SMe₂; DDQPhenol (-OH)Preserves the -NO₂ group. organic-chemistry.orgorganic-chemistry.org

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HSQC, HMBC) for 2-(Benzyloxy)-1-methoxy-3-nitrobenzene could be located. This information is essential for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Mass Spectrometry (MS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which is crucial for confirming the elemental composition and exact mass of this compound, was not found. Furthermore, no experimental details regarding the ionization techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Chemical Ionization (CI), used for the analysis of this particular compound were available.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimentally obtained Infrared (IR) spectrum for this compound is available in spectral databases. Therefore, a detailed table of characteristic vibrational frequencies corresponding to its functional groups (e.g., nitro, ether, aromatic rings) cannot be compiled from experimental sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, there is no published Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. As a result, information regarding its absorption maxima (λmax) and the specific electronic transitions (e.g., π→π, n→π) is not available.

While data exists for structurally related but distinct compounds, the strict focus on this compound, as per the instructions, precludes the use of such information as it would not be scientifically accurate for the target molecule. The absence of primary experimental data prevents the creation of the detailed, data-driven article requested.

Computational and Theoretical Investigations of 2 Benzyloxy 1 Methoxy 3 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No published DFT studies specifically investigating the electronic structure and molecular properties of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene were found. Such a study would typically involve optimizing the molecular geometry and calculating properties like total energy, dipole moment, and atomic charges.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

There is no available research that employs high-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to determine the electronic structure of this compound with high accuracy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity, has not been reported in the literature. Consequently, reactivity descriptors such as chemical potential, hardness, and electrophilicity index for this specific compound are not available.

Molecular Modeling and Simulation

Conformational Analysis and Energy Landscapes

No studies on the conformational analysis of this compound were identified. This type of investigation would be necessary to determine the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations, particularly concerning the rotation of the benzyloxy and methoxy (B1213986) groups.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound in different environments (e.g., in solution) has not been investigated via molecular dynamics simulations, according to the available literature. These simulations would provide insight into the molecule's movement and interactions over time.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of compounds like this compound. Density Functional Theory (DFT) is a widely employed method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. nih.govnsf.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). ijsr.net Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the formula: δ = σ_ref - σ_iso.

For this compound, theoretical calculations would predict distinct signals for each unique proton and carbon atom. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), influenced by the electronic effects of the three different substituents. The nitro group (-NO₂), being a strong electron-withdrawing group, would cause a significant downfield shift for the ortho and para protons relative to it. The electron-donating methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups would cause upfield shifts for their respective ortho and para protons. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet around 5.0-5.5 ppm, while the methoxy protons (-OCH₃) would be a singlet further upfield, typically around 3.8-4.2 ppm.

Similarly, ¹³C chemical shifts can be predicted. The carbon atom attached to the nitro group would be significantly deshielded (shifted downfield), while the carbons attached to the oxygen atoms of the methoxy and benzyloxy groups would also be downfield but to a lesser extent. The carbons of the benzyl (B1604629) group would show characteristic aromatic signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are hypothetical values based on typical ranges for similar structures and serve as an illustration of what computational predictions would yield. Actual calculated values would require a specific DFT computation.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-H (Nitrobenzene ring)7.0 - 8.2110 - 140
Aromatic C-H (Benzyl ring)7.2 - 7.5127 - 130
Methoxy (-OCH₃)3.9 - 4.155 - 60
Methylene (-OCH₂-)5.1 - 5.470 - 75
Aromatic C-ON/A145 - 160
Aromatic C-NN/A140 - 150
Aromatic C (ipso, Benzyl)N/A135 - 138

IR Vibrational Frequencies: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP, are also standard for these calculations. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. ijsr.net

For this compound, the predicted IR spectrum would exhibit characteristic bands for its functional groups. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group. researchgate.net Other key vibrations would include C-H stretching modes for the aromatic rings and the alkyl groups, C=C stretching within the aromatic rings, and C-O stretching for the ether linkages.

Interactive Data Table: Predicted IR Vibrational Frequencies Note: These are characteristic frequency ranges for the functional groups present in the molecule, derived from computational studies on analogous substituted nitrobenzenes. researchgate.netesisresearch.org

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-, -CH₃)3000 - 2850Medium-Weak
NO₂ Asymmetric Stretch1570 - 1500Strong
Aromatic C=C Stretch1620 - 1450Medium-Variable
NO₂ Symmetric Stretch1370 - 1300Strong
C-O-C Asymmetric Stretch (Ether)1275 - 1200Strong
C-O-C Symmetric Stretch (Ether)1075 - 1020Medium
C-N Stretch~1100Medium
NO₂ Bending870 - 830Medium

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions, allowing for the characterization of transition states (TS) and intermediates that are often difficult or impossible to observe experimentally. rsc.orgescholarship.org For a molecule like this compound, computational studies can predict its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzene (B151609) ring will direct any incoming electrophile. The methoxy and benzyloxy groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The final regioselectivity of an EAS reaction would depend on the interplay of these electronic and steric effects. DFT calculations can be used to model the reaction pathway for an electrophile (e.g., NO₂⁺ for nitration) attacking each possible position on the ring. ijrti.org

The process involves:

Locating Reactants and Products: The geometries of the starting material and the potential sigma-complex intermediates (Wheland intermediates) are optimized.

Finding the Transition State: A transition state search (e.g., using methods like QST2/QST3 or Berny optimization) is performed to locate the saddle point on the potential energy surface connecting the reactant to the intermediate. rsc.org

Frequency Analysis: A frequency calculation is run to confirm the nature of the stationary points. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies for attack at different positions, the most likely product can be predicted. ijrti.org For this molecule, the positions ortho and para to the activating ether groups (C4, C6) would be computationally evaluated against the position meta to the nitro group (C5).

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While there are no leaving groups at these positions in the parent molecule, a hypothetical derivative (e.g., with a halogen at C4 or C6) would be highly susceptible to SNAr. Computational studies can model the addition of a nucleophile (e.g., CH₃O⁻) to form a stable Meisenheimer complex intermediate. rsc.org The Gibbs free energy of reaction (ΔG_R) and the activation barrier (ΔG‡) can be calculated to assess the feasibility of the reaction. rsc.org

Structure-Reactivity Relationships Derived from Computational Data

Computational data can be used to derive quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which correlate molecular structure with chemical reactivity or biological activity. mdpi.comnih.gov For this compound, several computed descriptors can provide insight into its reactivity. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity.

E_HOMO: Relates to the ability of a molecule to donate electrons (nucleophilicity). A higher E_HOMO suggests greater reactivity towards electrophiles.

E_LUMO: Relates to the ability of a molecule to accept electrons (electrophilicity). A lower E_LUMO indicates greater reactivity towards nucleophiles. The presence of the nitro group is expected to significantly lower the LUMO energy of the molecule, making it a good electron acceptor. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability and chemical hardness. A small gap suggests high polarizability and high chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would show a highly negative potential around the oxygen atoms of the nitro and ether groups, and a positive potential near the hydrogen atoms and the nitro group itself.

Atomic Charges and Fukui Functions: NBO (Natural Bond Orbital) or Mulliken population analysis can calculate the partial charge on each atom. These charges indicate sites for electrostatic interactions. Fukui functions are used within conceptual DFT to identify the most electrophilic and nucleophilic sites within a molecule, providing a more sophisticated measure of local reactivity than atomic charges alone.

Interactive Data Table: Key Computational Descriptors and Their Reactivity Implications

Computational DescriptorTypical Calculation MethodImplication for Reactivity
E_HOMODFT (e.g., B3LYP/6-31G)Higher value indicates greater nucleophilicity (reactivity with electrophiles).
E_LUMODFT (e.g., B3LYP/6-31G)Lower value indicates greater electrophilicity (reactivity with nucleophiles). researchgate.net
HOMO-LUMO GapΔE = E_LUMO - E_HOMOSmaller gap indicates higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)DFTMaps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Partial Charges (NBO)NBO analysis on a DFT wavefunctionIdentifies relative positive and negative centers for electrostatic interactions.
Dipole MomentDFTMeasures overall molecular polarity, influencing solubility and intermolecular forces.

By calculating these descriptors for this compound and its potential reaction intermediates, a comprehensive theoretical understanding of its chemical behavior can be established, guiding synthetic efforts and predicting its properties. mdpi.comnih.gov

Applications in Advanced Organic Synthesis and Chemical Research

Role as Key Synthetic Intermediates for Complex Molecular Architectures

The true strength of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene lies in its capacity to act as a starting point for more complex structures. The functional groups present on the aromatic ring can be selectively modified, allowing for a stepwise and controlled construction of intricate molecular frameworks.

This compound is an ideal precursor for a wide range of polyfunctionalized aromatic and heterocyclic systems, which are core structures in many biologically active compounds and functional materials. The nitro group is particularly important, as it can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities, including diazotization, acylation, and, most notably, cyclization reactions to form heterocyclic rings.

For instance, substituted nitrobenzenes with similar functional arrangements are utilized in the preparation of indole (B1671886) derivatives. The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other reagents, can yield complex heterocyclic cores. The benzyloxy and methoxy (B1213986) groups remain on the final structure, providing additional points for modification or influencing the electronic properties of the molecule.

In modern drug discovery and materials science, the rapid synthesis of numerous related compounds, known as a chemical library, is a crucial strategy. chemrxiv.org Due to its versatile chemical handles, this compound serves as an excellent building block for creating such libraries. chemrxiv.org By keeping the core 2-(benzyloxy)-1-methoxy-phenyl structure constant, researchers can perform a variety of reactions at the nitro-group position (or its amine derivative) with a diverse set of reactants. This approach allows for the systematic exploration of chemical space to identify molecules with optimized properties, whether for biological activity or material function.

Functional Group Potential Transformation Resulting Structure Type
Nitro (-NO2)ReductionAniline (B41778) derivative
Nitro (-NO2)Partial ReductionNitroso, Hydroxylamine derivatives
Amine (-NH2) post-reductionCyclization, CondensationHeterocyclic systems (e.g., indoles, quinolines)
Amine (-NH2) post-reductionAcylation, SulfonylationAmides, Sulfonamides
Benzyloxy (-OCH2Ph)Debenzylation (Hydrogenolysis)Phenol (B47542) derivative

Contributions to Methodological Development in Organic Reactions

While this compound is primarily employed as a substrate in established synthetic transformations, its unique electronic and steric properties can be valuable in the study and optimization of organic reactions. The interplay between the electron-donating benzyloxy and methoxy groups and the electron-withdrawing nitro group can influence the reactivity and regioselectivity of reactions on the aromatic ring. This allows researchers to probe the mechanisms of electrophilic and nucleophilic aromatic substitution reactions and to fine-tune reaction conditions for achieving desired outcomes on highly substituted aromatic systems.

Utilization in the Design and Synthesis of Research Probes and Sensors

The development of chemical probes and sensors for detecting specific analytes is a growing field of research. Aromatic compounds containing benzyloxy groups are known to be incorporated into fluorescent probes. The rationale is that the benzyloxy moiety can act as an electron donor and its benzene (B151609) ring can improve the π-π stacking interactions with certain analytes.

The this compound scaffold, after appropriate modification, could be integrated into larger molecular systems designed as fluorescent sensors. For example, the nitro group could be transformed into a reporting group or a binding site for a target analyte. The electronic properties conferred by the benzyloxy and methoxy substituents could then modulate the photophysical response of the sensor upon binding.

Precursors for Materials with Specific Electronic or Optical Properties

The design of organic materials with specific electronic or nonlinear optical (NLO) properties is of great interest for applications in optoelectronics. Research has shown that the introduction of benzyloxy and methoxy groups to aromatic systems can enhance these properties.

Specifically, the this compound molecule is a promising precursor for NLO chromophores. After the reduction of the nitro group to an amine, the resulting aniline derivative possesses strong electron-donating groups (benzyloxy, methoxy) and an electron-donating amine group, creating a "push-pull" system when connected to an electron-accepting unit. This type of electronic asymmetry is a key requirement for high molecular hyperpolarizability, a measure of NLO activity. Furthermore, substituted benzenes can be grafted onto semiconductor surfaces, such as silicon, to modify their electronic properties. scispace.com This process can passivate the surface and alter its electron affinity, demonstrating the potential of molecules like this compound in the field of surface science and microelectronics. scispace.com

Application Area Key Functional Groups Rationale for Use
Heterocycle SynthesisNitro, Benzyloxy, MethoxyNitro group is a versatile handle for cyclization after reduction.
Research ProbesBenzyloxyEnhances π-π interactions and acts as an electron donor.
Optical Materials (NLO)Benzyloxy, Methoxy, Nitro (as Amine precursor)Creates a strong "push-pull" electronic system after modification.
Electronic MaterialsAromatic RingCan be grafted onto semiconductor surfaces to modify electronic properties. scispace.com

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves nitration reactions using strong acids, which can present environmental and safety concerns. nih.gov Future research will undoubtedly focus on the development of more sustainable and environmentally benign methods for the synthesis of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene and its derivatives.

One promising avenue is the exploration of green chemistry principles in the synthesis of nitroaromatics. researchgate.net This includes the use of alternative nitrating agents that are less hazardous and produce fewer waste products. For instance, solid acid catalysts or milder nitrating agents in conjunction with recyclable solvents could offer a more sustainable approach. researchgate.net Furthermore, catalytic methods for the introduction of the nitro group are being investigated, which could lead to higher selectivity and efficiency. bohrium.com The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can also contribute to a more sustainable process by reducing solvent usage and waste generation. nih.gov

Another key area of future research is the use of renewable starting materials. While the core aromatic ring of this compound is derived from petrochemical feedstocks, future innovations may explore bio-based routes to aromatic compounds.

Table 1: Comparison of Synthetic Approaches for Nitroaromatics

Synthetic ApproachAdvantagesDisadvantagesFuture Research Focus
Traditional Nitration Well-established, high yieldsUse of strong acids, harsh conditions, waste generationMilder reagents, improved safety
Green Synthesis Environmentally friendly, reduced wasteMay have lower yields initially, catalyst development neededNovel catalysts, use of renewable solvents researchgate.net
Catalytic Hydrogenation Environmentally benign, high selectivityOften relies on precious metal catalystsUse of earth-abundant metal catalysts researchgate.netnih.gov
One-Pot Synthesis Increased efficiency, reduced wasteRequires careful reaction design and optimizationDevelopment of new multi-component reactions nih.gov

Exploration of Unprecedented Reactivity and Catalytic Transformations

The unique arrangement of the benzyloxy, methoxy (B1213986), and nitro groups on the aromatic ring of this compound offers opportunities for exploring novel reactivity and catalytic transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. libretexts.org

Future research could focus on leveraging the interplay between the different substituents to achieve selective transformations. For example, the development of catalysts that can selectively hydrogenate the nitro group in the presence of the benzyloxy group, which is susceptible to hydrogenolysis, would be a significant advancement. researchgate.netnih.gov Recent studies have shown that it is possible to achieve full selectivity control over the catalytic hydrogenation of nitroaromatics to yield a variety of products. bohrium.com This level of control could be applied to this compound to access a range of valuable derivatives.

Furthermore, the presence of multiple functional groups allows for the exploration of intramolecular reactions and rearrangements, potentially leading to the synthesis of complex heterocyclic structures. The development of novel catalytic systems that can mediate these transformations with high chemo- and stereoselectivity will be a key area of investigation. researchgate.netnih.gov

Chemoinformatics and Data-Driven Research for Related Structures

The fields of chemoinformatics and data-driven research are poised to revolutionize the way chemical space is explored and new molecules are designed. For compounds like this compound, these approaches can provide valuable insights into structure-property relationships and guide the synthesis of new derivatives with desired biological or material properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of molecules with their biological activity or toxicity. researchgate.netdergipark.org.trdergipark.org.tr By applying QSAR models to a series of derivatives of this compound, it would be possible to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. doi.orgresearchgate.net These models can be built using a variety of molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. nih.gov

Machine learning algorithms are increasingly being used to predict the properties and reactivity of molecules. mdpi.comyoutube.com By training machine learning models on existing data for nitrobenzene (B124822) derivatives, it may be possible to predict the properties of this compound and its analogues with a high degree of accuracy. acs.orgresearchgate.net This data-driven approach can accelerate the discovery of new materials and drug candidates. youtube.com

Table 2: Chemoinformatic Approaches and Their Applications

ApproachDescriptionApplication to this compound
QSAR Correlates molecular structure with biological activity or toxicity. researchgate.netPredict the biological activity of novel derivatives for drug discovery. mdpi.com
Machine Learning Uses algorithms to learn from data and make predictions. mdpi.comPredict physical, chemical, and biological properties. youtube.com
Molecular Docking Simulates the binding of a molecule to a biological target.Identify potential protein targets for drug development.
Virtual Screening Computationally screens large libraries of compounds for potential activity.Identify promising derivatives for synthesis and testing.

Integration into Automated Synthesis Platforms

The increasing complexity of organic synthesis has driven the development of automated platforms that can perform multi-step reactions with high precision and reproducibility. xtalpi.com Integrating the synthesis of this compound and its derivatives into such platforms could significantly accelerate the discovery and optimization of new functional molecules. chemspeed.commetoree.com

The data generated from these high-throughput experiments can then be used to train machine learning models, creating a closed-loop system where the platform autonomously designs, synthesizes, and tests new molecules. youtube.com This integration of automation and artificial intelligence holds immense promise for accelerating the pace of chemical research and discovery.

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2-(Benzyloxy)-1-methoxy-3-nitrobenzene
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2-(Benzyloxy)-1-methoxy-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.